molecular formula C16H14F3NO2 B6384729 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol CAS No. 1261901-18-1

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol

Cat. No.: B6384729
CAS No.: 1261901-18-1
M. Wt: 309.28 g/mol
InChI Key: BKCLAHJAVVYLMW-UHFFFAOYSA-N
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Description

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of phenols and contains both a trifluoromethyl group and a dimethylaminocarbonyl group, which contribute to its distinct reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Dimethylaminocarbonyl Group: This step involves the reaction of a suitable phenyl derivative with dimethylamine and a carbonyl source under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenols with various functional groups.

Scientific Research Applications

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic group can form hydrogen bonds and participate in redox reactions, while the trifluoromethyl group can enhance its lipophilicity and membrane permeability. These properties enable the compound to modulate various biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
  • 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
  • 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid

Uniqueness

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol is unique due to the presence of both a trifluoromethyl group and a dimethylaminocarbonyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-[3-hydroxy-5-(trifluoromethyl)phenyl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-20(2)15(22)11-5-3-10(4-6-11)12-7-13(16(17,18)19)9-14(21)8-12/h3-9,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCLAHJAVVYLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686706
Record name 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-18-1
Record name [1,1′-Biphenyl]-4-carboxamide, 3′-hydroxy-N,N-dimethyl-5′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261901-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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